Petasiphenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3, 4-Dihydroxyphenacyl caffeate, also known as petasiphenone, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 3, 4-Dihydroxyphenacyl caffeate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dihydroxyphenacyl caffeate is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 4-dihydroxyphenacyl caffeate can be found in green vegetables. This makes 3, 4-dihydroxyphenacyl caffeate a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antiangiogenic Properties
Petasiphenol has also been recognized for its potent antiangiogenic properties. In various in vitro assays, it demonstrated significant suppressive effects on human umbilical vein endothelial cell (HUVEC) proliferation, tube formation, and chemotaxis in a dose-dependent manner. Remarkably, petasiphenol does not affect 72 kDa matrix metalloprotease activity at effective concentrations. Furthermore, it also showed inhibitory effects on microvessel outgrowth in ex vivo angiogenesis assays, indicating its potential as a therapeutic agent for preventing tumor growth (Matsubara et al., 2004).
Anti-Chronic Inflammatory Effects
Further research has highlighted petasiphenol's role as a selective inhibitor of DNA polymerase λ (pol λ), with a similar structural profile to curcumin, known for its anti-chronic inflammatory properties. While both compounds effectively inhibit pol λ, they exhibit distinct functional differences in influencing the growth of cancer cells and their cell cycle phases. Intriguingly, petasiphenol also displays anti-inflammatory effects in mice models, suggesting its potential in exploring the molecular mechanisms of inflammation (Mizushina et al., 2003).
properties
CAS RN |
162616-81-1 |
---|---|
Product Name |
Petasiphenone |
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14O7/c18-12-4-1-10(7-14(12)20)2-6-17(23)24-9-16(22)11-3-5-13(19)15(21)8-11/h1-8,18-21H,9H2/b6-2+ |
InChI Key |
DPMVCMFEBYVTFB-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O |
melting_point |
236-238°C |
Other CAS RN |
162616-81-1 |
physical_description |
Solid |
synonyms |
3,4-dihydroxyphenacyl caffeate phenylpropanoid ester petasiphenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.